Hexyl acetate

Catalog No.
S537123
CAS No.
142-92-7
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl acetate

CAS Number

142-92-7

Product Name

Hexyl acetate

IUPAC Name

hexyl acetate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3

InChI Key

AOGQPLXWSUTHQB-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C

solubility

0.00 M
0.511 mg/mL at 25 °C
Very soluble in alcohol and ether
In water, 511 mg/L at 25 °C
soluble in alcohol, ether; insoluble in water
1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

n-Hexyl acetate; FEMA No. 2565; Hexyl alcohol, acetate; NSC 7323; NSC-7323; NSC7323;

Canonical SMILES

CCCCCCOC(=O)C

The exact mass of the compound Hexyl acetate is 144.115 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.511 mg/ml at 25 °cvery soluble in alcohol and etherin water, 511 mg/l at 25 °c0.511 mg/ml at 25 °csoluble in alcohol, ether; insoluble in water1 ml in 1 ml 95% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7323. It belongs to the ontological category of acetate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Hexyl acetate (CAS 142-92-7) is a medium-chain aliphatic ester widely utilized as a specialty slow-evaporating solvent and selective extraction medium . Characterized by its low volatility, high boiling point (~171 °C), and strong hydrophobicity, it serves as a critical performance modifier in high-bake industrial coatings, a highly selective extractant in liquid-liquid separations, and a high-retention top-note in flavor and fragrance formulations [1]. Unlike highly volatile, low-molecular-weight acetates, hexyl acetate provides a balanced solvency profile that optimizes flow, leveling, and phase separation in demanding industrial workflows.

Attempting to substitute hexyl acetate with lighter, commodity acetates—such as ethyl, propyl, or butyl acetate—routinely compromises process stability and product quality . In coating formulations, replacing hexyl acetate with n-butyl acetate accelerates the evaporation rate by nearly six-fold, leading to severe moisture condensation (blushing), poor leveling, and compromised film integrity in high-temperature bakes [1]. In liquid-liquid extraction processes, substituting with amyl acetate or ethyl acetate drastically increases solvent loss into the aqueous raffinate due to their higher water solubilities (up to 3-fold and 160-fold higher, respectively)[2]. Consequently, generic substitution introduces unacceptable solvent make-up costs, safety risks from higher volatility, and degraded downstream performance.

Retarded Evaporation Kinetics for Film Leveling

In industrial coating applications, solvent evaporation kinetics directly dictate film formation quality. Hexyl acetate exhibits a relative evaporation rate of 0.17 (referenced to n-butyl acetate = 1.0) . This significantly slower volatilization allows extended open time, preventing moisture condensation (blushing) and ensuring uniform leveling before cross-linking occurs in high-bake enamels [1].

Evidence DimensionRelative evaporation rate (n-BuOAc = 1.0)
Target Compound Data0.17
Comparator Or Baselinen-Butyl acetate (1.0)
Quantified DifferenceHexyl acetate evaporates ~83% slower than the industry standard n-butyl acetate.
ConditionsStandard ambient evaporation conditions.

Procurement of hexyl acetate is essential for high-performance coatings where extended flow and leveling times are required to prevent surface defects.

Minimized Aqueous Phase Solvent Loss in Extraction

For liquid-liquid extraction (LLE) of organics from aqueous streams, solvent loss to the raffinate phase is a primary economic and environmental constraint[1]. Hexyl acetate demonstrates an exceptionally low aqueous solubility of approximately 0.5 g/L at 25 °C [2]. In contrast, the closely related amyl acetate exhibits a solubility of ~1.7 g/L, and the commodity solvent ethyl acetate reaches ~83 g/L [3]. This renders hexyl acetate highly efficient for extracting compounds like furfural or acetic acid from water, minimizing the need for continuous solvent make-up [1].

Evidence DimensionAqueous solubility at 25 °C
Target Compound Data~0.5 g/L
Comparator Or BaselineAmyl acetate (~1.7 g/L) and Ethyl acetate (~83 g/L)
Quantified DifferenceHexyl acetate is >3 times less water-soluble than amyl acetate and >160 times less soluble than ethyl acetate.
ConditionsAqueous solution at 25 °C.

Selecting hexyl acetate drastically reduces solvent replacement costs and improves phase separation efficiency in large-scale aqueous extraction workflows.

Elevated Flash Point for Safer High-Temperature Processing

Industrial processing often requires solvents that can withstand elevated temperatures without posing severe flammability risks. Hexyl acetate possesses a closed-cup flash point of approximately 58 °C, classifying it as a combustible liquid rather than a highly flammable one . In direct comparison, n-butyl acetate has a flash point of 22 °C . This 36 °C thermal safety margin allows hexyl acetate to be utilized in higher-temperature blending, extraction, and baking processes with reduced requirements for explosion-proof handling infrastructure.

Evidence DimensionClosed-cup flash point
Target Compound Data~58 °C
Comparator Or Baselinen-Butyl acetate (22 °C)
Quantified Difference36 °C higher flash point, shifting classification from flammable to combustible.
ConditionsStandard closed-cup flash point testing.

Upgrading to hexyl acetate mitigates fire risks and can lower facility compliance and insurance costs associated with handling highly flammable volatile organic compounds (VOCs).

High-Bake Industrial Enamels and Automotive Coatings

Leveraging its low evaporation rate (0.17 relative to n-butyl acetate), hexyl acetate is the optimal tail solvent for high-bake enamels, where it prevents blushing and ensures flawless film leveling during the curing process [1].

Aqueous Liquid-Liquid Extraction of Organics

Due to its minimal aqueous solubility (~0.5 g/L), hexyl acetate is highly preferred over amyl or ethyl acetate for extracting furfural, acetic acid, and other polar organics from water, drastically reducing solvent make-up costs [2].

High-Temperature Resin and Polymer Blending

With a flash point of ~58 °C, hexyl acetate provides a critical safety margin over highly flammable commodity acetates, making it the solvent of choice for high-temperature polymer synthesis and resin blending workflows.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Hexyl acetate appears as a colorless liquid with a mild sweet odor. Flash point 113°F. A moderate fire risk. Inhalation may cause adverse effects. Insoluble in water and very soluble in alcohols and ethers. When heated to high temperatures emits acrid smoke and fumes. Used as a solvent and as a propellant in aerosols.
Liquid
colourless liquid with a fruity odou

Color/Form

Colorless liquid

XLogP3

2.4

Exact Mass

144.115

Boiling Point

334.4 to 338 °F at 760 mm Hg (USCG, 1999)
171.5 °C

Flash Point

99 °F (USCG, 1999)
113 °F (45 °C) (Closed cup)

Density

0.876 (USCG, 1999)
d204 0.87
0.8779 g/cu cm at 15 °C
0.868-0.872

Odor

Sweet-fruity, pearl-like odor
Sweet ester odo

Appearance

Solid powder

Melting Point

-112 °F (USCG, 1999)
-80.9 °C
Fp -81 °
-81°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7U7KU3MWT0

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.32 mmHg
1.32 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

142-92-7
88230-35-7

Wikipedia

Hexyl acetate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Methods of Manufacturing

From n-hexyl alcohol and excess acetic anhydride at the boil or with an excess of acetic acid in the presence of concentrated sulfuric acid.
From primary and sec-hexyl alcohols

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Fragrances
Oil and gas drilling, extraction, and support activities
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Acetic acid, hexyl ester: ACTIVE
Hexanol, acetate, branched and linear: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023
1: Villa-Ruano N, Pacheco-Hernández Y, Becerra-Martínez E, Zárate-Reyes JA, Cruz-Durán R. Chemical profile and pharmacological effects of the resin and essential oil from Bursera slechtendalii: A medicinal "copal tree" of southern Mexico. Fitoterapia. 2018 Jul;128:86-92. doi: 10.1016/j.fitote.2018.05.009. Epub 2018 May 16. PubMed PMID: 29777752.
2: Lv L, Bu Z, Lu M, Wang X, Yan J, Tong S. Stereoselective separation of β-adrenergic blocking agents containing two chiral centers by countercurrent chromatography. J Chromatogr A. 2017 Sep 1;1513:235-244. doi: 10.1016/j.chroma.2017.07.051. Epub 2017 Jul 14. PubMed PMID: 28735711.
3: Skalicka-Woźniak K, Grzegorczyk A, Świątek Ł, Walasek M, Widelski J, Rajtar B, Polz-Dacewicz M, Malm A, Elansary HO. Biological activity and safety profile of the essential oil from fruits of Heracleum mantegazzianum Sommier & Levier (Apiaceae). Food Chem Toxicol. 2017 Nov;109(Pt 2):820-826. doi: 10.1016/j.fct.2017.05.033. Epub 2017 May 17. PubMed PMID: 28528251.
4: Mihara S, Shibamoto T. The role of flavor and fragrance chemicals in TRPA1 (transient receptor potential cation channel, member A1) activity associated with allergies. Allergy Asthma Clin Immunol. 2015 Mar 16;11(1):11. doi: 10.1186/s13223-015-0074-0. eCollection 2015. PubMed PMID: 25897313; PubMed Central PMCID: PMC4404258.
5: Tong S, Zheng Y, Yan J, Guan YX, Wu C, Lei W. Preparative enantioseparation of β-blocker drugs by counter-current chromatography using dialkyl L-tartrate as chiral selector based on borate coordination complex. J Chromatogr A. 2012 Nov 9;1263:74-83. doi: 10.1016/j.chroma.2012.09.023. Epub 2012 Sep 12. PubMed PMID: 23021635.
6: Yang J, Wang L, Guo Q, Yang G. [Chiral separation of five beta-blockers using di-n-hexyl L-tartrate-boric acid complex as mobile phase additive by reversed-phase liquid chromatography]. Se Pu. 2012 Mar;30(3):280-4. Chinese. PubMed PMID: 22715694.
7: Fürstenau B, Rosell G, Guerrero A, Quero C. Electrophysiological and behavioral responses of the black-banded oak borer, Coroebus florentinus, to conspecific and host-plant volatiles. J Chem Ecol. 2012 Apr;38(4):378-88. doi: 10.1007/s10886-012-0110-1. Epub 2012 Apr 4. PubMed PMID: 22477026.
8: Bopege DN, Petrowsky M, Fleshman AM, Frech R, Johnson MB. Temperature dependence of ion transport in dilute tetrabutylammonium triflate-acetate solutions and self-diffusion in pure acetate liquids. J Phys Chem B. 2012 Jan 12;116(1):71-6. doi: 10.1021/jp208742h. Epub 2011 Dec 28. PubMed PMID: 22145961.
9: Qi HY, Wang R, Liu Y, Shi YP. [Studies on the chemical constituents of Codonopsis pilosula]. Zhong Yao Cai. 2011 Apr;34(4):546-8. Chinese. PubMed PMID: 21809539.
10: Nagella P, Ahmad A, Kim SJ, Chung IM. Chemical composition, antioxidant activity and larvicidal effects of essential oil from leaves of Apium graveolens. Immunopharmacol Immunotoxicol. 2012 Apr;34(2):205-9. doi: 10.3109/08923973.2011.592534. Epub 2011 Jul 8. PubMed PMID: 21740094.
11: Morioka T, Kawaguchi M. Surface dilatational moduli of poly(vinyl acetate) (PVAc) and PVAc-poly(n-hexyl isocyanate) (PHIC) blend films at the air-water interface. Langmuir. 2011 Jul 19;27(14):8672-7. doi: 10.1021/la201381t. Epub 2011 Jun 21. PubMed PMID: 21650185.
12: Sandgren P, Tolksdorf F, Struff WG, Gulliksson H. In vitro effects on platelets irradiated with short-wave ultraviolet light without any additional photoactive reagent using the THERAFLEX UV-Platelets method. Vox Sang. 2011 Jul;101(1):35-43. doi: 10.1111/j.1423-0410.2010.01454.x. Epub 2010 Dec 22. PubMed PMID: 21175668.
13: de Freitas DF, Porto CE, Vieira EP, de Siqueira ME. Three-phase, liquid-phase microextraction combined with high performance liquid chromatography-fluorescence detection for the simultaneous determination of fluoxetine and norfluoxetine in human plasma. J Pharm Biomed Anal. 2010 Jan 5;51(1):170-7. doi: 10.1016/j.jpba.2009.07.017. Epub 2009 Jul 19. PubMed PMID: 19683889.
14: Chen HC, Chen WT, Ding WH. Determination of perchlorate in river by ion-pair hollow-fiber liquid-phase microextraction coupled with electrospray ionization tandem mass spectrometry. Talanta. 2009 Jul 15;79(2):442-5. doi: 10.1016/j.talanta.2009.04.002. Epub 2009 Apr 10. PubMed PMID: 19559902.
15: Chen HC, Ding WH. Hot-water and solid-phase extraction of fluorescent whitening agents in paper materials and infant clothes followed by unequivocal determination with ion-pair chromatography-tandem mass spectrometry. J Chromatogr A. 2006 Mar 10;1108(2):202-7. Epub 2006 Feb 7. PubMed PMID: 16455094.
16: Ohkita M, Higuchi M, Kawaguchi M. AFM studies on LB films of poly(n-hexyl isocyanate), poly(vinyl acetate), and their binary mixtures. J Colloid Interface Sci. 2005 Dec 1;292(1):300-3. Epub 2005 Jul 12. PubMed PMID: 16019019.
17: Kawaguchi M, Suzuki M. Mixed films of poly(n-hexyl isocyanate) and poly(vinyl acetate) at the air-water interface. J Colloid Interface Sci. 2005 Aug 15;288(2):548-52. PubMed PMID: 15927625.
18: Yamasaki K, Sawaki M, Noda S, Muroi T, Takakura S, Mitoma H, Sakamoto S, Nakai M, Yakabe Y. Comparison of the Hershberger assay and androgen receptor binding assay of twelve chemicals. Toxicology. 2004 Feb 15;195(2-3):177-86. PubMed PMID: 14751673.
19: Anderson S, Taylor PN, Verschoor GL. Benzofuran trimers for organic electroluminescence. Chemistry. 2004 Jan 23;10(2):518-27. PubMed PMID: 14735520.
20: Park KM, Yoon I, Lee SS, Choi G, Lee JS. Crystal structure of a methine dye, C.I. Disperse Blue 354. Anal Sci. 2003 Aug;19(8):1219-20. PubMed PMID: 12945683.

Explore Compound Types